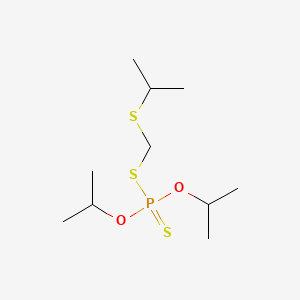
O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester is a chemical compound with the molecular formula C10H23O2PS3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes phosphorodithioic acid and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester typically involves the reaction of phosphorodithioic acid with isopropyl alcohol and a thiol compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of lubricants, additives, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its ester and thiol groups play a crucial role in these interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid,O,O-bis (1-methylethyl) ester
Uniqueness
Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester stands out due to its specific ester and thiol functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
2667-52-9 |
|---|---|
Molecular Formula |
C10H23O2PS3 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
di(propan-2-yloxy)-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS3/c1-8(2)11-13(14,12-9(3)4)16-7-15-10(5)6/h8-10H,7H2,1-6H3 |
InChI Key |
CWEJGTFQSUAXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SCSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


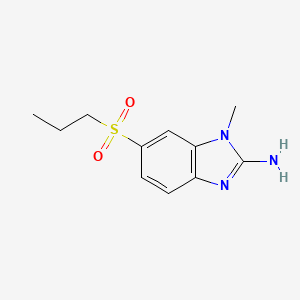
![(2R)-2-[di(hexadecanoyl)amino]-3-oxo-2-(sulfanylmethyl)octadecanoic acid](/img/structure/B12300363.png)
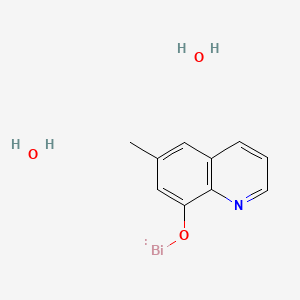
![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)
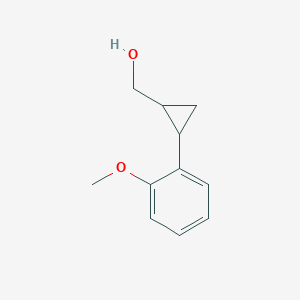


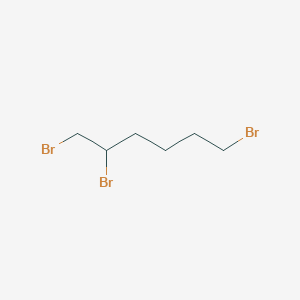

![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)

